Manganese octanoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6535-19-9 |
|---|---|
Molecular Formula |
C16H30MnO4 |
Molecular Weight |
341.34 g/mol |
IUPAC Name |
manganese(2+);octanoate |
InChI |
InChI=1S/2C8H16O2.Mn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
SGLXWMAOOWXVAM-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Mn+2] |
Related CAS |
124-07-2 (Parent) |
Origin of Product |
United States |
Catalytic Activities and Mechanistic Investigations of Manganese Octanoate
Fundamental Principles of Manganese Octanoate (B1194180) Catalysis
The catalytic power of manganese octanoate is rooted in its ability to accelerate chemical reactions by providing an alternative reaction pathway with a lower energy barrier. chemelynesppecialities.com This is achieved through the direct involvement of the manganese ion in the reaction mechanism, primarily through redox processes.
A key feature of manganese catalysis is the ability of the manganese ion to cycle between different oxidation states (e.g., Mn(II), Mn(III), Mn(IV)). youtube.com This process, known as redox cycling, is the cornerstone of its catalytic activity. In a typical catalytic cycle, the manganese center may be oxidized in one step (losing electrons) and reduced in another (gaining electrons), ultimately regenerating the catalyst in its original state to participate in another cycle. nih.gov
This compound in Diverse Organic Transformations
The versatile catalytic nature of this compound and related manganese compounds makes them valuable in a range of organic reactions, particularly in the field of oxidation. americanelements.com
This compound is well-established as an oxidative catalyst. specialchem.com Its function in promoting oxidation is crucial in industrial applications such as the drying of oil-based paints, where it facilitates the reaction of organic binders with atmospheric oxygen. chemelynesppecialities.com The principles of its oxidative power extend to more specific and complex organic transformations.
The activation and functionalization of C-H bonds in alkanes, which are typically inert, is a significant challenge in chemistry. Manganese catalysts have demonstrated notable activity in this area. researchgate.net Research has shown that manganese complexes can catalyze the C(sp³)–H bond oxygenation of alkanes using oxidants like hydrogen peroxide. nih.govnih.gov
The mechanism often involves an initial hydrogen atom transfer (HAT) from the alkane to a high-valent manganese-oxo species, generating an alkyl radical. nih.gov The subsequent reaction pathways can be complex, potentially involving radical and cationic intermediates, leading to the formation of alcohols, ketones, and esters. nih.govnih.gov The choice of catalyst structure, solvent, and additives like carboxylic acids can be used to control the chemoselectivity of the reaction, sometimes allowing for the isolation of a single desired product in good yield. nih.gov
One proposed mechanism for the partial oxidation of light alkanes involves the activation of a Mn(II) precursor by dioxygen, leading to the formation of a Mn(III)-hydroxo intermediate. osti.gov This intermediate is capable of cleaving a methane (B114726) C-H bond, followed by a rebound of the resulting methyl radical to form the oxidized product and regenerate the Mn(II) catalyst. osti.gov
Table 1: Research Findings on Manganese-Catalyzed Alkane Functionalization
| Substrate | Catalyst/Conditions | Oxidant | Major Product(s) | Key Finding | Reference |
|---|---|---|---|---|---|
| Methane | MnO₂ or Mn salts in HTFA | O₂ | Methyl trifluoroacetate (B77799) (MeTFA) | Catalytic conversion of light alkanes to mono-oxidized ester products. | osti.gov |
| Spiro[2.5]octane | [Mn(OTf)₂(Me2Npdp)] / NFTBA | H₂O₂ | 6-tert-butylspiro[2.5]octan-1-one | Demonstrates the ability to direct chemoselectivity by altering catalyst and conditions. | nih.gov |
Manganese catalysts are highly effective in the oxidation of alcohols to their corresponding carbonyl compounds (aldehydes and ketones). aub.edu.lbresearchgate.net This transformation is a fundamental process in organic synthesis. Various forms of manganese, including manganese dioxide and molecular manganese complexes, have been successfully employed. aub.edu.lbnih.gov
For example, the manganese complex Mn(S-PMB)(CF₃SO₃)₂ has proven to be a highly efficient catalyst for the oxidation of both benzylic and aliphatic secondary alcohols to ketones, using hydrogen peroxide as the oxidant. nih.gov The addition of an acid, such as acetic acid, can further enhance the reaction. nih.gov Similarly, manganese dioxide is a classic and selective reagent for oxidizing allylic and benzylic alcohols to the corresponding aldehydes and ketones. aub.edu.lborganic-chemistry.org The reaction is often carried out under mild conditions and can be highly chemoselective, leaving other functional groups intact. aub.edu.lb
Table 2: Examples of Manganese-Catalyzed Alcohol Oxidation
| Alcohol Type | Catalyst System | Oxidant | Product Type | Noteworthy Aspect | Reference |
|---|---|---|---|---|---|
| Secondary (benzylic and aliphatic) | Mn(S-PMB)(CF₃SO₃)₂ / Acetic Acid | H₂O₂ | Ketones | Achieved a very high turnover number (up to 4700). | nih.gov |
| Unsaturated primary and secondary | Manganese dioxide (MnO₂) | - | Aldehydes and Ketones | A mild and selective reagent for α,β-unsaturated alcohols. | aub.edu.lb |
| Primary and secondary | Permanganate supported on MnO₂ | - | Aldehydes and Ketones | Effective under heterogeneous or solvent-free conditions. | organic-chemistry.org |
Oxidation Reactions
Oxidative Degradation of Organic Contaminants
Manganese compounds, including species derived from this compound, are effective catalysts for the oxidative degradation of a wide range of organic contaminants found in water and soil. rsc.org The catalytic activity stems from the ability of manganese to mediate the transfer of oxygen atoms and facilitate the generation of reactive oxygen species (ROS). researchgate.net Naturally occurring manganese (Mn(III/IV)) oxides are powerful oxidants capable of degrading compounds such as antibacterial agents, endocrine disruptors, and pesticides. rsc.org When used as a catalyst, this compound can serve as a precursor to these highly active manganese oxide species under oxidative conditions.
The process often involves the activation of oxidants like peroxymonosulfate (B1194676) (PMS). For instance, manganese dioxide (MnO₂) nanofibers have demonstrated high catalytic activity for the degradation of various organic dyes, tetracyclines, and bisphenol A by activating PMS. researchgate.net The electron transfer between different manganese species within the oxide lattice is believed to trigger PMS activation, leading to the formation of ROS and enhancing the oxidation of contaminants. researchgate.net The effectiveness of these manganese-based systems is dependent on factors such as pH, temperature, and the specific structure of the manganese catalyst. researchgate.net
Research has shown that various organic contaminants are susceptible to degradation by manganese-catalyzed oxidation. The reaction rates and pathways are contingent on the chemical structure of the pollutant.
| Contaminant Class | Example Compounds | Key Reactive Species | Reference |
|---|---|---|---|
| Phenols | Bisphenol A, Triclosan | Mn(III), MnO₂, Reactive Oxygen Species (ROS) | researchgate.netnih.gov |
| Dyes | Methylene Blue, Rhodamine B, Acid Orange 7 | MnO₂, Sulfate (B86663) Radicals (SO₄⁻) | researchgate.net |
| Antibiotics | Tetracyclines, Macrolides, Lincosamides | Mn Oxides | rsc.orgresearchgate.net |
| Endocrine Disruptors | 17α-ethynylestradiol | Mn Oxides | researchgate.net |
Dehydrogenation Catalysis
Catalysis by manganese complexes has emerged as a sustainable alternative to precious metal catalysts for dehydrogenation reactions, which are fundamental processes in organic synthesis for creating carbon-carbon and carbon-heteroatom double bonds. rsc.orgnih.gov These reactions, often proceeding via an acceptorless dehydrogenation (AAD) pathway, are environmentally benign as they typically release only dihydrogen (H₂) as a byproduct. nih.govresearchgate.net this compound can serve as a precursor to the active catalytic species in these transformations.
The design of the ligand coordinating the manganese ion is crucial for catalytic activity, with metal-ligand bifunctionality playing a key role. rsc.org Pincer-type ligands, for example, have been shown to create highly effective and robust manganese catalysts for the dehydrogenation of alcohols to form aldehydes, ketones, and esters. nih.govresearchgate.net The catalytic cycle often involves the cooperation between the metal center and the ligand to facilitate substrate activation and product release. These manganese-based systems have demonstrated broad applicability in various dehydrogenative coupling reactions.
| Reaction Type | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| Alcohol Dehydrogenation | Primary & Secondary Alcohols | Aldehydes & Ketones | Acceptorless, H₂ release | nih.govresearchgate.net |
| Dehydrogenative Coupling | Alcohols | Esters | Base-free conditions, neat reaction | researchgate.net |
| Dehydrogenative Coupling | Alcohols and Amines | Imines | Atom-economical synthesis | researchgate.net |
| N-Formylation of Amines | Amines and Methanol (B129727) | Formamides | Utilizes methanol as a C1 source | researchgate.net |
Multicomponent Reaction Catalysis
Manganese catalysts are increasingly utilized in multicomponent reactions (MCRs), which are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. nih.gov This approach is valued for its atom economy and ability to construct complex molecular scaffolds from simple precursors in a sustainable manner. nih.govnih.gov Manganese complexes, potentially formed in situ from this compound, can direct these sequential reactions with high selectivity, minimizing the formation of side products. nih.gov
For example, manganese complexes have been developed to catalyze the synthesis of quinoline-based azafluorenes through a sequential dehydrogenative multicomponent reaction followed by C(sp³)-H hydroxylation and annulation. nih.gov The catalyst's role is to guide the reaction pathway to achieve the desired functionalized heterocycles, which are important structures in medicinal and materials science. nih.gov The versatility of manganese allows it to catalyze different steps within the MCR sequence, highlighting its potential in the synthesis of complex organic molecules. nih.gov
Mechanistic Elucidation of Catalytic Processes
Understanding the reaction mechanisms, identifying active species, and determining kinetic parameters are crucial for optimizing manganese-catalyzed reactions and designing more efficient catalysts.
Identification of Active Catalytic Species and Transient Intermediates (e.g., Mn=O species)
The catalytic activity of manganese compounds is derived from manganese's ability to cycle through various oxidation states (from -3 to +7). beilstein-journals.org In oxidation reactions, high-valent manganese species, such as Mn=O (oxo) and Mn-OOH (hydroperoxo), are often invoked as key intermediates. However, direct observation can be challenging. In the catalytic partial oxidation of methane using manganese salts in trifluoroacetic acid, experimental studies combined with DFT calculations suggest a mechanism involving soluble, molecular Mn species. osti.gov X-ray Absorption Spectroscopy (XAS) studies indicated that the manganese in the catalytic cycle primarily exists as Mn(II) and/or Mn(III), without significant formation of higher oxidation states like Mn(IV) or Mn(V). osti.gov
In other systems, such as the gas-phase oxidation of carbon monoxide, specific manganese oxide clusters like Mn₂O₅ and Mn₃O₇ have been identified as the catalytically active species that are regenerated in the catalytic cycle. colostate.edu For C-H azidation reactions, a proposed mechanism involves an alkyl radical being trapped by a Mn(IV)-N₃ intermediate to form the final product. nih.gov The exact nature of the active species is highly dependent on the reaction conditions, the substrates, and the ligand environment of the manganese center.
Analysis of Reaction Pathways (e.g., Inner-Sphere Mechanisms)
The pathways of manganese-catalyzed reactions are diverse. For dehydrogenative silylation of alkenes, mechanistic studies and DFT calculations have revealed two parallel inner-sphere reaction pathways. nih.gov An inner-sphere mechanism involves the direct coordination of the substrate to the metal center before the key bond-forming or bond-breaking step occurs. In this case, the catalytic process is initiated by the formation of an active Mn(I) silyl (B83357) catalyst, which then proceeds through distinct pathways depending on whether a hydrogen acceptor is present. nih.gov
In contrast, outer-sphere mechanisms, where the substrate does not directly coordinate to the metal's inner coordination sphere, have also been proposed. For the dehydrogenation of alcohols, calculations suggest that the highest energy barrier may correspond to an outer-sphere dehydrogenation of the alcohol into an aldehyde. researchgate.net The specific pathway is dictated by the electronic properties of the manganese complex and the nature of the substrates involved.
Experimental Kinetic and Thermodynamic Investigations of Catalytic Cycles
Kinetic and thermodynamic studies provide quantitative insight into catalytic performance. For the manganese-catalyzed partial oxidation of methane, kinetic analysis was performed to understand the reaction rates and dependencies. osti.gov The oxidation of soluble Mn(II) by ferrate, another oxidation process, was found to be very rapid, with an estimated second-order rate constant greater than 9 × 10⁴ M⁻¹s⁻¹ at pH 6.2. nih.gov
DFT calculations are a powerful tool for mapping the potential energy surfaces of catalytic cycles. For the oxidation of CO by manganese oxide clusters, DFT was used to explore reaction pathways, identifying barrierless and thermodynamically favorable routes. colostate.edu These computational investigations can explain observed reactivity and predict the feasibility of proposed catalytic cycles. Similarly, kinetic studies and DFT analysis have been employed to understand the detailed reaction route and the role of the catalyst in complex multicomponent reactions, providing a comprehensive picture of the catalytic process. nih.gov
Rational Design and Modification of this compound-Based Catalysts
The development of highly efficient and selective catalysts often moves beyond simple manganese salts like this compound to more sophisticated, rationally designed molecular complexes. In this context, this compound can serve as a convenient and cost-effective precursor, where the octanoate ligands are substituted by meticulously designed organic ligands. This process allows for the fine-tuning of the catalyst's electronic and steric properties to optimize performance for specific chemical transformations. The rational design of these advanced catalysts focuses on two primary areas: the architecture of the coordinating ligands and the modulation of the manganese center's oxidation state and coordination sphere.
Influence of Ligand Architecture on Catalytic Performance
The ligand framework surrounding the central manganese atom plays a crucial role in dictating the catalyst's activity, selectivity, and stability. By systematically modifying the ligand architecture, researchers can exert precise control over the catalytic process. Key strategies involve the use of multidentate "pincer" ligands and N-heterocyclic carbenes (NHCs), which create a well-defined and stable coordination environment.
Pincer ligands, which bind to the metal center in a tridentate fashion, have been instrumental in advancing manganese-catalyzed hydrogenation reactions. Comparative studies between different pincer frameworks, such as PNP (phosphine-amine-phosphine) and NNP (amine-amine-phosphine) types, reveal significant performance differences. For instance, NNP-Mn pincer catalysts have demonstrated higher reactivity in the hydrogenation of challenging substrates like N-heterocycles compared to their PNP counterparts. nih.gov A combination of experimental and theoretical work has shown that the NNP ligands create a more electron-rich and less sterically hindered environment at the manganese center, leading to enhanced catalytic activity. nih.gov
The design of chiral ligands has enabled enantioselective catalysis. Using Density Functional Theory (DFT) calculations, P,N,N ligands have been rationally designed to create catalysts for the enantioselective hydrogenation of ketones. nih.govst-andrews.ac.uk These computational models help predict which ligand structures will yield high enantiomeric ratios, guiding synthetic efforts and accelerating the discovery of effective catalysts for producing chiral molecules. nih.govst-andrews.ac.uk
In the field of CO2 electroreduction, the structure of bis-N-heterocyclic carbene (bis-NHC) ligands significantly influences catalytic outcomes. The bridge connecting the two carbene units dictates the geometry and constraints of the resulting manganese complex. Research has shown that modifying the chelate ring size, for example from a six-membered to a seven-membered metallacycle, can lower the overpotential required for the reaction while maintaining high selectivity and activity. researchgate.net
| Ligand Type | Application | Key Architectural Feature | Impact on Performance |
| NNP-Pincer | Hydrogenation of N-heterocycles | More electron-donating, less sterically hindered compared to PNP ligands. | Higher reactivity and yields (up to 99%). nih.gov |
| Chiral P,N,N | Enantioselective Hydrogenation | Ortho-substituted pyridine (B92270) motif. | Transforms enantioselectivity for cyclic ketones (er up to 99:1). nih.govst-andrews.ac.uk |
| Bis-NHC | CO2 Electroreduction | Ortho-phenylene bridge creating a 7-membered metallacycle. | Reduces overpotential by 120–190 mV while retaining selectivity. researchgate.net |
Modulation of Manganese Oxidation State and Coordination Environment
Manganese is notable for its ability to access a wide range of oxidation states, from -3 to +7, a property that is fundamental to its diverse catalytic capabilities. nih.gov The rational design of catalysts involves not only selecting the right ligand but also controlling the manganese oxidation state throughout the catalytic cycle and defining its coordination geometry.
The specific oxidation states of manganese are critical for different types of reactions. For example, in many C–H functionalization reactions, a high-valent manganese species is often the key oxidant. Plausible mechanisms suggest that a resting Mn(III) catalyst can be oxidized to a potent O=Mn(V) species, which is capable of abstracting a hydrogen atom from a substrate to initiate the functionalization process. nih.gov In the context of water oxidation, catalytic cycles are proposed to involve the interplay between Mn(III) and Mn(IV) states, where ligand exchange of acetate (B1210297) for water on Mn(III) centers is a crucial activation step. rsc.org The catalytic activity of various manganese oxides for phenol (B47542) degradation was found to be directly related to the oxidation state, with Mn2O3 (containing Mn(III)) showing the highest efficiency. researchgate.net
| Reaction Type | Key Oxidation States | Role of Oxidation State | Coordination Environment Aspect |
| C–H Azidation | Mn(III) → Mn(V) → Mn(IV) | Mn(V) acts as the active oxidant for H-abstraction. nih.gov | N/A |
| Water Oxidation | Mn(III) ↔ Mn(IV) | A one-electron oxidation from [Mn2³⁺Mn2⁴⁺] to [Mn³⁺Mn3⁴⁺] is a key activation step. rsc.org | Nucleophilic attack of water is favored at Mn³⁺ centers. rsc.org |
| Phenol Degradation | Mn(III) in Mn2O3 | Mn(III) state shows the highest catalytic activity compared to Mn(II) or Mn(IV). researchgate.net | N/A |
| Ketone Hydrogenation | Mn(I) | Active catalyst is a Mn(I)-hydride species. | Facial coordination of P,N,N ligand is more reactive than meridional. nih.govst-andrews.ac.uk |
Polymerization Chemistry Initiated or Catalyzed by Manganese Octanoate
Coordination-Insertion Mechanisms in Ring-Opening Polymerization (ROP)
The primary mechanism through which manganese octanoate (B1194180) and other metal carboxylates catalyze the Ring-Opening Polymerization (ROP) of cyclic esters (lactones) is the coordination-insertion mechanism. ijcrt.orgzendy.io This process involves a series of well-defined steps that allow for the controlled growth of polymer chains.
The general mechanism can be described as follows:
Coordination: The metal center of the catalyst, in this case, manganese, acts as a Lewis acid and coordinates with the carbonyl oxygen of the cyclic ester monomer. This coordination polarizes the carbonyl group, making its carbon atom more electrophilic and thus more susceptible to nucleophilic attack. ijcrt.orgmdpi.com
Nucleophilic Attack (Initiation): The polymerization is typically initiated by a nucleophile, often an alcohol (ROH) that is either intentionally added or present as an impurity. In the presence of the metal carboxylate, the alcohol can react to form a metal alkoxide species (Mn-OR). This alkoxide then acts as the initiating nucleophile, attacking the activated carbonyl carbon of the coordinated monomer. researchgate.netresearchgate.net
Insertion and Ring-Opening: The nucleophilic attack leads to the cleavage of the acyl-oxygen bond of the cyclic ester, causing the ring to open. The monomer is thereby "inserted" into the metal-alkoxide bond, extending the chain by one monomeric unit and regenerating a metal alkoxide at the new chain end. ijcrt.org
Propagation: The newly formed metal alkoxide at the terminus of the growing polymer chain can then coordinate with another monomer molecule, and the process of nucleophilic attack and insertion repeats, leading to the propagation of the polymer chain. ijcrt.org
This mechanism is characteristic of many metal-based catalysts used for the ROP of lactones and is considered a controlled polymerization process, as it allows for the sequential addition of monomer units to a limited number of growing chains. mdpi.comacs.org
Control of Polymer Molecular Weight and Architectural Features
A significant advantage of using catalysts like manganese octanoate that operate via a coordination-insertion mechanism is the ability to exert control over the resulting polymer's molecular weight and architecture.
Molecular Weight Control: The number-average molecular weight (Mn) of the polymer can be predicted and controlled by adjusting the molar ratio of the monomer to the initiator ([M]/[I]). In an ideal living polymerization where initiation is rapid and termination or chain transfer reactions are absent, each initiator molecule generates one growing polymer chain. Therefore, the molecular weight increases linearly with monomer conversion.
Architectural Control: The controlled or "living" nature of this polymerization allows for the synthesis of complex polymer architectures. specificpolymers.com
Block Copolymers: By introducing a second type of monomer after the first monomer has been completely consumed, AB diblock copolymers can be synthesized. mdpi.com The living chain end from the first polymer block initiates the polymerization of the second monomer. This sequential addition process can be extended to create triblock or multiblock copolymers. mdpi.comnih.govharth-research-group.org
Functional Polymers: The polymerization can be initiated with functional alcohols or terminated with specific agents to introduce desired functional groups at the beginning or end of the polymer chains, respectively. specificpolymers.com
The ability to maintain the "living" character of the growing polymer chains is crucial for these strategies. accessscience.com This retention of the active end-group allows for subsequent chemical modifications or chain extensions. specificpolymers.com
Application in the Polymerization of Olefinic Monomers (e.g., Polyethylene (B3416737), Polypropylene)
While manganese compounds have been explored for olefin polymerization, the specific use of this compound for the polymerization of monomers like ethylene (B1197577) and propylene (B89431) is not widely documented in prominent research. The industrial production of polyolefins such as polyethylene and polypropylene (B1209903) is dominated by Ziegler-Natta and Phillips catalysts. nih.gov
However, research into other manganese-based catalyst systems demonstrates the element's potential in this area. For instance, catalyst systems composed of hydrotris(pyrazolyl)borate (Tp) manganese complexes, when activated by co-catalysts, have shown good activity for ethylene polymerization and the copolymerization of ethylene with α-olefins like 1-butene. figshare.com These systems can produce ethylene-1-butene copolymers with narrow molecular weight distributions (Mw/Mn = 1.8) and are also active for propylene polymerization, yielding isotactic polypropylene. figshare.com
These findings highlight that while manganese can be an active metal center for olefin polymerization, the catalytic performance is highly dependent on the entire coordination environment, including the specific ligands attached to the metal. The octanoate ligand in this compound does not appear to render the complex particularly effective for activating and polymerizing simple olefinic monomers under typical conditions. Research into pro-oxidant additives for polyolefins has included manganese carboxylates like manganese palmitate, but this application is for promoting degradation rather than catalysis of polymerization. researchgate.net
Table 1: Olefin Polymerization Results with a Manganese Scorpionate Catalyst System Data extracted from research on [MnCl(Tp)]/Al(i-Bu)₃/[Ph₃C][B(C₆F₅)₄] catalyst systems, not this compound.
| Polymer | Activity (g mol(cat)⁻¹ h⁻¹) | Molecular Weight Distribution (Mw/Mn) | Melting Point (°C) | Tacticity (mm triad (B1167595) fraction) |
|---|---|---|---|---|
| Ethylene-1-butene Copolymer | 1.6 × 10⁷ | 1.8 | 120 | N/A |
| Polypropylene | Active | N/A | N/A | 0.905 |
Comparative Analysis with Other Metal Carboxylate Initiators in Polymerization
This compound's performance as a polymerization initiator is best understood in comparison to other metal carboxylates, most notably tin(II) octoate (Sn(Oct)₂), which is one of the most widely used and studied catalysts for the ROP of cyclic esters. researchgate.netbohrium.com
Tin(II) Octoate (Sn(Oct)₂):
Activity: Sn(Oct)₂ is highly effective for the ROP of lactones like ε-caprolactone and lactide, enabling the production of high molecular weight polyesters in a controlled manner. researchgate.netnih.gov It is approved by the U.S. Food and Drug Administration (FDA) for certain applications, which has contributed to its widespread use. researchgate.net
Mechanism: It operates via the coordination-insertion mechanism, similar to what is proposed for this compound. researchgate.netnih.gov
Drawbacks: A primary concern with tin-based catalysts is the potential toxicity of residual tin in the final polymer, particularly for biomedical applications. researchgate.net This has driven research into catalysts based on more biocompatible metals.
Other Metal Octoates:
Zinc Octoate: Used in coatings and as a rubber additive, it is noted for having better thermal stability compared to this compound. smolecule.com
Cobalt Octoate: Often used as a paint drier, it can exhibit higher catalytic activity than manganese in certain oxidation reactions, though its use in ROP is less common. smolecule.com
Calcium Octoate: Primarily used as a stabilizer in plastics, it is generally less effective as a polymerization catalyst compared to transition metal octoates. smolecule.com
This compound presents a potential alternative to tin octoate, with the main advantage being the lower intrinsic toxicity of manganese compared to tin. However, its catalytic activity and the level of control it provides in polymerization can differ. The choice of catalyst often involves a trade-off between catalytic efficiency, cost, toxicity, and the desired properties of the final polymer.
Table 2: Comparative Features of Various Metal Octoates
| Compound | Primary Application | Key Feature in Comparison |
|---|---|---|
| This compound | Catalyst, Drier | Effective catalyst for polymerization and oxidation. smolecule.com |
| Tin(II) Octoate | ROP Catalyst | Highly efficient and widely used for ROP of lactones; FDA approved for some uses. researchgate.netnih.gov |
| Cobalt Octoate | Paint Drier, Catalyst | Often exhibits higher catalytic activity than manganese in oxidation reactions. smolecule.com |
| Zinc Octoate | Coatings, Rubber Additives | Offers better thermal stability. smolecule.com |
| Calcium Octoate | Stabilizer in Plastics | Less effective as a primary polymerization catalyst. smolecule.com |
Development of Controlled Polymerization Methodologies
The term "controlled polymerization" refers to methods that allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and specific end-group functionalities. accessscience.commdpi.com While often associated with radical processes like ATRP or RAFT, ROP via the coordination-insertion mechanism is also a powerful controlled polymerization methodology. mdpi.com
The development of controlled methodologies using metal carboxylates like this compound focuses on optimizing the key features of a living polymerization:
Suppression of Side Reactions: Minimizing unwanted chain transfer and termination reactions is crucial. Transesterification (both intermolecular and intramolecular) is a common side reaction in polyester (B1180765) synthesis at high temperatures and conversions, which can broaden the molecular weight distribution and alter the polymer architecture. Catalyst selection and control of reaction conditions (temperature, time) are key to mitigating these effects. researchgate.net
Rapid Initiation: For all polymer chains to grow simultaneously, the initiation rate should be comparable to or faster than the propagation rate. This ensures a narrow molecular weight distribution. The use of co-initiators like alcohols can help achieve this. researchgate.net
Immortal Polymerization: An advancement in controlled ROP is "immortal polymerization," which is tolerant to chain transfer agents like water or alcohols. In this process, a protic agent can reversibly exchange with the growing polymer chain end on the metal center, effectively deactivating one chain and activating another (the chain transfer agent) to start a new chain. While the number of polymer chains may exceed the number of catalyst molecules, the polymerization remains controlled. This allows for the synthesis of polymers with narrow dispersity even in the presence of impurities and provides a route to control molecular weight by adjusting the ratio of monomer to the chain transfer agent. researchgate.net
While much of the detailed mechanistic and kinetic work on immortal ROP has been performed with other metal catalysts, such as those based on tin or aluminum, the underlying principles are applicable to the development of more robust and versatile polymerization systems using manganese carboxylates. researchgate.netresearchgate.net
Redox Chemistry and Oxidation State Transitions of Manganese in Octanoate Systems
Mechanisms of Oxygen Activation and Transfer
Manganese octanoate (B1194180) is widely recognized for its catalytic role in oxidation reactions, most notably as a "drier" in oil-based paints and coatings. This function relies on its ability to activate molecular oxygen (O₂) and facilitate oxidative cross-linking of unsaturated fatty acids in the oils.
The catalytic cycle is believed to involve high-valent manganese-oxo species. The process is initiated by the oxidation of the stable manganese(II) octanoate to a more reactive manganese(III) species. This Mn(III) complex can then react with molecular oxygen or hydroperoxides present in the system. The key steps in the proposed mechanism are:
Initiation : The Mn(II) complex reacts with pre-existing hydroperoxides (ROOH) to generate a Mn(III) species and radicals. Mn(II) + ROOH → Mn(III) + RO• + OH⁻
Formation of High-Valent Intermediates : The Mn(III) species can further react to form higher-valent intermediates, such as a manganese(IV)-oxo (Mn(IV)=O) complex. These high-valent species are potent oxidizing agents.
Oxygen Atom Transfer (OAT) : The Mn(IV)=O intermediate can transfer its oxygen atom to a substrate, such as the double bond of an unsaturated fatty acid in a paint binder. nih.gov This can occur via a concerted, single-step OAT mechanism or a stepwise process initiated by electron transfer. nih.govpnas.org
Hydrogen Atom Transfer (HAT) : Alternatively, the high-valent manganese species can abstract a hydrogen atom from an allylic C-H bond of the fatty acid, creating a substrate radical that then reacts with O₂. acs.org This initiates a radical chain reaction, leading to the formation of peroxide bridges and polymerization (drying) of the paint film.
The octanoate ligand helps to solubilize the manganese catalyst in the non-polar oil medium and fine-tunes the redox potential of the manganese center to facilitate these catalytic steps.
Interconversion Dynamics of Manganese Oxidation States in Solution
The catalytic activity of manganese octanoate is fundamentally linked to the dynamic interconversion between its Mn(II), Mn(III), and Mn(IV) oxidation states in solution. The stability of these states is highly dependent on the chemical environment.
Mn(II) State : Manganese(II) octanoate is the most stable starting form. In the +2 oxidation state, manganese has a d⁵ electron configuration, which is relatively stable.
Mn(III) State : The oxidation to Mn(III) (a d⁴ species) is a crucial step in catalytic cycles. While the aqueous Mn(III) ion is a powerful oxidant and prone to disproportionation, it can be stabilized by carboxylate ligands like octanoate. The ligands coordinate to the Mn(III) center, modulating its reactivity and preventing immediate disproportionation.
Disproportionation : In the presence of water or other protic species, Mn(III) complexes can be unstable and undergo disproportionation, a reaction where two Mn(III) ions convert to Mn(II) and Mn(IV). acs.org 2Mn(III) ⇌ Mn(II) + Mn(IV) The position of this equilibrium is influenced by factors such as pH and the concentration of stabilizing ligands. acs.org In the non-polar environments where this compound is often used, this reaction may be suppressed.
Redox Cycling : In catalytic oxidation, manganese acts as an electron shuttle. It is oxidized from Mn(II) to a higher oxidation state (Mn(III) or Mn(IV)) by an oxidant (like O₂ or a hydroperoxide) and is then reduced back to Mn(II) upon oxidizing the substrate. This redox cycling allows a small amount of this compound to facilitate a large number of turnovers.
The kinetics of these interconversions are complex and involve both homogenous reactions in solution and potentially autocatalytic processes where reaction products, such as manganese oxides, can accelerate further reactions. nih.gov
Bioinorganic Chemistry Aspects: Mimicking Enzymatic Redox Activities
The ability of manganese to cycle through different oxidation states is also exploited in biological systems. A key example is the enzyme manganese superoxide (B77818) dismutase (MnSOD), which protects cells from oxidative damage by catalyzing the disproportionation of the superoxide radical (O₂⁻•). nih.gov
2O₂⁻• + 2H⁺ → O₂ + H₂O₂
Manganese complexes, including those with carboxylate ligands, are studied as synthetic mimics of MnSOD to understand the enzyme's mechanism and to develop therapeutic antioxidants. The catalytic mechanism of these mimics, like the enzyme itself, relies on the Mn(II)/Mn(III) redox couple:
Reduction of Mn(III) : The Mn(III) form of the complex is reduced to Mn(II) by one superoxide radical. Mn(III)-complex + O₂⁻• → Mn(II)-complex + O₂
Oxidation of Mn(II) : The resulting Mn(II) complex is then re-oxidized to Mn(III) by a second superoxide radical, completing the catalytic cycle. Mn(II)-complex + O₂⁻• + 2H⁺ → Mn(III)-complex + H₂O₂
While highly complex and specific ligands are often designed to create effective SOD mimics, the fundamental redox activity is inherent to the manganese ion. researchgate.net A simple manganese carboxylate like this compound provides a basic model system where the manganese ion, coordinated by octanoate ligands, can perform this essential redox cycling. The lipophilic nature of the octanoate ligands could, in principle, allow such a complex to function in lipid-rich environments like cell membranes, a key area of interest for antioxidant research. The study of such manganese complexes provides insight into how the coordination environment modulates the redox potential to be optimal for superoxide dismutation. nih.gov
Environmental Chemistry and Transformation Pathways of Manganese Octanoate
Abiotic and Biotically Mediated Oxidation and Reduction Processes in Environmental Contexts
The environmental cycling of manganese is dominated by redox reactions that shuttle it between its soluble divalent state (Mn(II)) and its insoluble trivalent (Mn(III)) and tetravalent (Mn(IV)) states. noaa.govamazonaws.com These transformations are influenced by a combination of abiotic and biotic factors and are critical in determining the fate and transport of manganese in the environment. stanford.edu
Abiotic Processes: The direct oxidation of soluble Mn(II) by molecular oxygen is a thermodynamically favorable reaction but is often kinetically slow in the absence of a catalyst. stanford.edufrontiersin.org Several abiotic factors can accelerate this process:
Surface Catalysis: The surfaces of existing manganese and iron oxide minerals can act as catalysts for Mn(II) oxidation. frontiersin.org
Photochemical Reactions: In surface waters, light can induce photochemical reactions that influence manganese's oxidation state. scispace.com Light exposure, in conjunction with organic matter, can promote the rapid oxidation of Mn(II) to Mn(III). scispace.com
pH and Redox Conditions: The environmental chemistry of manganese is largely controlled by pH and redox potential. icm.edu.pl Oxidation is more favorable at higher pH and redox levels. amazonaws.com
Biotically Mediated Processes: Microbial activity is a primary driver of manganese oxidation in the environment, with rates that can be several orders of magnitude higher than abiotic pathways. stanford.edu
Direct Enzymatic Oxidation: A wide variety of bacteria and fungi can directly catalyze the oxidation of Mn(II) using enzymes like multicopper oxidases. frontiersin.org This is considered a principal mechanism for the formation of manganese oxides in nature. stanford.edu
Indirect Microbial Oxidation: Microbes can also indirectly cause Mn(II) oxidation. This can occur through the biological production of reactive oxygen species like superoxide (B77818) (O₂⁻), which then chemically oxidizes the manganese. stanford.edufrontiersin.org Another indirect mechanism involves photosynthetic microbes creating localized high-pH microenvironments that favor abiotic oxidation. frontiersin.org
Conversely, the reduction of Mn(III/IV) oxides back to soluble Mn(II) is also a critical process, particularly in anoxic (oxygen-depleted) environments like sediments and waterlogged soils. frontiersin.orgnih.gov This can occur abiotically through reactions with reducing agents such as Fe(II) and sulfide, or biotically, where microbes use manganese oxides as electron acceptors for anaerobic respiration. nih.gov
Factors Influencing Manganese Oxidation and Reduction
| Factor | Influence on Oxidation (Mn(II) → Mn(III/IV)) | Influence on Reduction (Mn(III/IV) → Mn(II)) |
|---|---|---|
| pH | Favored at higher pH (> 5.5). encyclopedia.pub | Favored at lower (acidic) pH. encyclopedia.pub |
| Redox Potential (Eh) | Favored under high Eh (Oxic/Aerobic conditions). nerc.ac.uk | Favored under low Eh (Anoxic/Anaerobic conditions). nerc.ac.uk |
| Microbial Activity | Direct and indirect enzymatic oxidation significantly accelerates rates. stanford.edu | Microbes use Mn oxides for anaerobic respiration. nih.gov |
| Mineral Surfaces | Catalyze oxidation reactions. frontiersin.org | - |
| Organic Matter | Can form complexes that facilitate photo-oxidation. scispace.com | Can act as a reducing agent. acs.org |
| Sunlight | Can drive photochemical oxidation. scispace.com | Can drive photoreduction of Mn oxides. frontiersin.org |
Interactions with Natural Environmental Matrices (e.g., Aqueous Systems, Sediments)
Once released from the parent manganese octanoate (B1194180) compound, manganese ions interact extensively with environmental matrices like water and sediment, which dictates their transport and bioavailability.
In aqueous systems , the behavior of manganese is largely a function of its oxidation state. The reduced Mn(II) form is soluble and mobile in the water column. icm.edu.plnerc.ac.uk However, upon oxidation to Mn(III) and Mn(IV), manganese precipitates to form insoluble oxides and oxyhydroxides. noaa.govnih.gov These particulate forms can remain suspended as colloids or settle out of the water column. amazonaws.com The presence of organic matter, such as humic and fulvic acids, can also influence manganese's state by forming soluble complexes or associating with larger organic colloids, which can increase its mobility. nerc.ac.uknih.gov
In sediments , which are often anoxic, manganese accumulates primarily as precipitated Mn(IV) oxides. mdpi.com These sediments act as a major sink for manganese. researchgate.net However, changes in environmental conditions can remobilize this sequestered manganese. If the sediment becomes sufficiently reducing, Mn(IV) oxides are reduced back to soluble Mn(II), which can then diffuse out of the sediments and back into the overlying water column. nih.govmdpi.com This process is particularly significant in lakes and reservoirs that experience seasonal stratification and bottom-water anoxia. noaa.gov The interaction between manganese minerals and other metals in sediments is also crucial, involving processes like surface adsorption and the formation of associated minerals that affect the environmental behavior of all involved elements. nih.gov
Degradation and Transformation Mechanisms in Water and Soil Systems
The primary transformation of manganese octanoate in water and soil is its dissociation. The octanoate portion, a fatty acid, is expected to undergo microbial degradation. The manganese ion undergoes a continuous cycle of transformation driven by the redox processes detailed in section 6.1.
In Water Systems: The transformation pathway in aquatic environments is a dynamic balance between oxidation and reduction. frontiersin.org In oxygenated surface waters, the dominant process is the oxidation of soluble Mn(II) to particulate Mn(III/IV) oxides. noaa.govamazonaws.com This transformation effectively removes manganese from the dissolved phase and transfers it to the sediment. noaa.gov In anoxic zones of the water column or in porewaters of sediments, the reverse occurs: insoluble Mn oxides are reduced, releasing soluble Mn(II) back into the water. mdpi.com The rate and extent of these transformations are affected by water chemistry (pH, dissolved oxygen), microbial populations, and light penetration. frontiersin.orgresearchgate.net
In Soil Systems: In soils, the transformation of manganese is heavily influenced by pH, moisture, aeration (redox potential), and organic matter content. nih.govresearchgate.net
Well-drained, aerated soils: In these oxic environments, manganese typically exists as insoluble Mn(III) and Mn(IV) oxides. encyclopedia.pub
Waterlogged, poorly drained soils: These anoxic conditions promote the microbial reduction of manganese oxides to the water-soluble and exchangeable Mn(II) form. researchgate.netbohrium.com This reductive dissolution significantly increases the concentration of bioavailable manganese. bohrium.com
Acidic soils: Low pH conditions (below 5.5) favor the soluble Mn(II) form, increasing its mobility and potential for plant uptake or leaching into groundwater. encyclopedia.pub A rise in pH by one unit can cause a 100-fold decrease in the concentration of soluble Mn(II). encyclopedia.pub
The transformation between oxidized and reduced forms is often microbially driven, and a delicate balance can exist where small shifts in soil moisture, temperature, or pH can favor either oxidation or reduction. researchgate.net
Manganese Speciation and Mobility in Natural Systems
Manganese can exist in several oxidation states, but the most environmentally significant are Mn(II), Mn(III), and Mn(IV), as they dictate its speciation, mobility, and bioavailability. amazonaws.comencyclopedia.pub
Manganese (II): This is the most reduced, soluble, and mobile form of manganese in the environment. noaa.govnerc.ac.uk It exists as the free Mn²⁺ ion or as soluble complexes in the water column and soil solution. icm.edu.plencyclopedia.pub Its mobility is highest under acidic and anaerobic (reducing) conditions. encyclopedia.pubnerc.ac.uk
Manganese (III): Often an unstable intermediate, Mn(III) can be stabilized through complexation with organic ligands or within the structure of mineral oxides. noaa.gov It plays a role as both an oxidant and a reductant in environmental reactions. noaa.gov
Manganese (IV): This is the most oxidized and least soluble form, predominantly found in solid-phase minerals such as manganese dioxide (MnO₂). noaa.govamazonaws.com These oxides are highly insoluble and immobile, effectively sequestering manganese in soils and sediments under aerobic, pH-neutral conditions. nerc.ac.uk
The mobility of manganese is therefore a direct consequence of its speciation, which is in turn controlled by the prevailing environmental conditions. High mobility is associated with conditions that favor the Mn(II) species (low pH, low redox potential), leading to potential transport in surface water and groundwater. nerc.ac.uk Conversely, low mobility occurs under conditions that promote the formation of insoluble Mn(IV) oxides (higher pH, high redox potential), leading to its accumulation in solid matrices. encyclopedia.pub
Manganese Speciation and Mobility under Different Environmental Conditions
| Environmental Condition | Dominant Manganese Species | Mobility | Governing Process |
|---|---|---|---|
| Aerobic, pH-Neutral Water/Soil | Mn(IV) oxides (e.g., MnO₂) nerc.ac.uk | Low (Immobile) | Oxidation and precipitation. nih.gov |
| Anaerobic, pH-Neutral Water/Soil (e.g., Waterlogged Soil) | Mn(II) (dissolved Mn²⁺) nerc.ac.uk | High (Mobile) | Reductive dissolution of Mn oxides. bohrium.com |
| Acidic Soil/Water (pH < 5.5) | Mn(II) (dissolved Mn²⁺) encyclopedia.pub | High (Mobile) | Increased solubility of Mn(II) and reduced rate of oxidation. encyclopedia.pub |
| Organic-Rich Systems | Mn(II) and Mn(III) complexed with organic matter. noaa.govnih.gov | Variable (can be enhanced via soluble complexes). nerc.ac.uk | Complexation with organic ligands. acs.org |
Advanced Analytical and Characterization Techniques in Manganese Octanoate Research
Spectroscopic Methods for Structural Elucidation and Oxidation State Analysis
Spectroscopic techniques are fundamental to understanding the chemical nature of manganese octanoate (B1194180), providing insights into its electronic configuration, the geometry of the manganese coordination sphere, and the bonding characteristics of the octanoate ligands.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. encyclopedia.publibretexts.orgmdpi.com However, its application to paramagnetic compounds like manganese(II) octanoate presents challenges. The manganese(II) ion has five unpaired electrons, which can cause significant broadening of NMR signals, often rendering them unobservable with standard high-resolution spectrometers. huji.ac.il
Despite these challenges, NMR can provide valuable information about the octanoate ligand. ¹H and ¹³C NMR spectra can confirm the structure of the carboxylate ligand before and after complexation, although the signals of protons and carbons close to the manganese center will be most affected by paramagnetic broadening. In cases where diamagnetic manganese species, such as Mn(VII), are studied, 55Mn NMR can be employed. huji.ac.il 55Mn is the only NMR-active nucleus of manganese and is highly sensitive, though it typically yields broad lines even in symmetric environments. huji.ac.il For manganese octanoate, NMR is primarily used to verify the integrity of the organic moiety rather than for direct observation of the metal center's coordination environment.
Table 1: Application of NMR Spectroscopy in this compound Analysis
| Nucleus | Information Gained | Challenges |
|---|---|---|
| ¹H, ¹³C | Structural confirmation of the octanoate ligand. | Paramagnetic broadening from Mn(II) can make signals wide and difficult to interpret, especially for nuclei near the metal center. |
| ⁵⁵Mn | Direct observation of the manganese nucleus; sensitive to changes in oxidation state and coordination environment. | Only applicable to diamagnetic Mn oxidation states (not Mn(II)); signals are inherently broad. |
Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for characterizing the coordination of the octanoate ligand to the manganese ion. The most informative region in the FTIR spectrum of this compound is where the carboxylate group (COO⁻) vibrations appear. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group are sensitive to the coordination mode. The difference between these two frequencies (Δν = νₐₛ - νₛ) can help distinguish between ionic, monodentate, bidentate chelating, and bidentate bridging coordination modes. For instance, a larger Δν value is typically associated with a monodentate coordination, while a smaller Δν value suggests a bidentate or bridging mode. In addition to the carboxylate stretches, the C-H stretching vibrations of the alkyl chain of the octanoate are also observable.
Table 2: Characteristic FTIR Frequencies for Metal Carboxylates
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance in this compound |
|---|---|---|
| C-H stretching | 2850 - 3000 | Confirms the presence of the octanoate alkyl chain. |
| Asymmetric COO⁻ stretching (νₐₛ) | 1550 - 1650 | Position is sensitive to the coordination environment of the carboxylate group. |
| Symmetric COO⁻ stretching (νₛ) | 1400 - 1450 | Position is sensitive to the coordination environment of the carboxylate group. |
| Mn-O stretching | 500 - 600 | Provides direct evidence of the manganese-oxygen bond. researchgate.net |
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the electronic and local geometric structure of manganese in this compound. nih.govacs.orgacs.org The technique can be divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). aps.organl.gov
The XANES region, including the pre-edge and the rising edge, provides information about the oxidation state and coordination geometry of the manganese atom. anl.gov The energy of the absorption edge shifts to higher values as the oxidation state of the manganese increases. nih.gov For instance, the Mn K-edge energy for a Mn(II) complex will be lower than that for a Mn(III) or Mn(IV) complex. nih.gov The pre-edge features are related to 1s to 3d electronic transitions and are sensitive to the symmetry of the manganese site. acs.org
The EXAFS region contains oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS data can yield precise information about the number and type of neighboring atoms and their distances from the manganese atom (i.e., Mn-O bond lengths). nih.gov
Table 3: Information from X-ray Absorption Spectroscopy of Manganese Complexes
| XAS Region | Feature | Information Derived |
|---|---|---|
| XANES | Pre-edge peak intensity and shape | Coordination geometry and symmetry. acs.org |
| XANES | K-edge energy position | Oxidation state of manganese (e.g., Mn(II), Mn(III)). nih.gov |
| EXAFS | Oscillations frequency and amplitude | Number, type, and distance of neighboring atoms (e.g., Mn-O bond lengths). nih.gov |
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like this compound, the absorption of UV or visible light promotes electrons between d-orbitals. The UV-Vis spectrum of high-spin Mn(II) complexes, which have a d⁵ electronic configuration, is characterized by very weak, spin-forbidden d-d transitions. This is because any d-d transition requires a change in spin multiplicity. Consequently, solutions of Mn(II) compounds, including this compound, are typically very pale pink or colorless. While the d-d transitions are weak, more intense charge-transfer bands may appear in the UV region. These bands arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). The position and intensity of these bands can be sensitive to the nature of the ligands and the coordination environment of the manganese ion. docbrown.info
Table 4: Electronic Transitions in UV-Vis Spectroscopy of Manganese(II) Complexes
| Transition Type | Wavelength Region | Intensity | Description |
|---|---|---|---|
| d-d transitions | Visible (approx. 350-600 nm) docbrown.infonih.gov | Weak (Spin-forbidden) | Transitions between manganese d-orbitals. Responsible for the pale color of Mn(II) complexes. |
| Ligand-to-Metal Charge Transfer (LMCT) | UV (< 350 nm) | Strong | Excitation of an electron from an octanoate ligand orbital to a manganese d-orbital. |
Mass Spectrometry for Molecular Identification and Reaction Profiling
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. While direct analysis of the intact, non-volatile this compound complex by conventional mass spectrometry techniques can be challenging, it is invaluable for analyzing its components and reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and semi-volatile organic compounds. mdpi.comyoutube.comhplcvials.com In the context of this compound research, GC-MS is not used to analyze the intact metal complex, but rather to identify the volatile products that may form during its synthesis, decomposition, or use in catalytic reactions. For example, if this compound is used as a catalyst in an oxidation reaction, GC-MS can be employed to separate and identify the various volatile organic products in the reaction mixture. Similarly, thermal decomposition of this compound would yield volatile fragments of the octanoate ligand, such as smaller hydrocarbons and carbon dioxide, which can be readily identified by GC-MS. The gas chromatograph separates the volatile compounds, which are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries.
Table 5: Application of GC-MS in this compound Research
| Application | Analyte Type | Examples of Identified Compounds |
|---|---|---|
| Analysis of thermal decomposition products | Volatile organic compounds | Heptane, carbon dioxide, shorter-chain carboxylic acids. |
| Profiling of catalytic reaction products | Volatile substrates, intermediates, and products | Aldehydes, ketones, alcohols resulting from oxidation reactions. researchgate.net |
| Purity analysis of octanoic acid precursor | Volatile impurities | Other fatty acids, residual solvents. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for separating, identifying, and quantifying non-volatile and thermally labile compounds, making it suitable for the analysis of organometallic compounds like this compound. sigmaaldrich.commdpi.com In this method, the sample is first introduced into a liquid chromatograph, where individual components are separated based on their interactions with a stationary phase packed in a column. The separated components then elute from the column and are introduced into the mass spectrometer.
The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides molecular weight information and, through fragmentation analysis, structural details of the analyte. For this compound, LC-MS can be employed to:
Assess Purity: Identify and quantify organic impurities or byproducts from the synthesis process that are not volatile enough for gas chromatography.
Analyze Degradation Products: Study the stability of this compound in various formulations by identifying degradation products that may form over time.
Characterize Formulations: Separate and identify different components in complex mixtures containing this compound, such as driers for paints and coatings.
The choice of ionization source, such as Electrospray Ionization (ESI), is critical as it can generate ions from non-volatile compounds with minimal fragmentation, preserving the molecular ion for accurate mass determination. sigmaaldrich.comnih.gov High-purity solvents and reagents are essential to avoid contamination and ensure baseline stability, which is crucial for detecting trace-level components. sigmaaldrich.comsigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). masonaco.org This precision allows for the unambiguous determination of the elemental composition of a molecule from its measured mass. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between ions with very similar masses (isobars), providing a higher level of confidence in compound identification. nih.gov
For this compound (C₁₆H₃₀MnO₄), HRMS is invaluable for:
Confirming Molecular Formula: By comparing the experimentally measured accurate mass with the calculated theoretical mass, the elemental formula can be confirmed. This is a critical step in structural elucidation.
Resolving Isotopic Patterns: HRMS instruments can resolve the isotopic distribution of elements within the molecule. For this compound, this would include the isotopes of carbon (¹³C) and manganese, providing further confirmation of the compound's identity.
Identifying Unknowns: In complex matrices, HRMS coupled with LC (LC-HRMS) is a primary tool for identifying "known-unknowns" and "unknown-unknowns" by determining their elemental formulas, which can then be searched against chemical databases. masonaco.orgnih.gov
The resolving power of HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, is a key parameter, with higher resolution enabling better separation of closely spaced mass signals. nih.gov
Table 1: Theoretical vs. HRMS Measured Mass for this compound This table presents hypothetical data to illustrate the application of HRMS.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₃₀MnO₄ |
| Theoretical Monoisotopic Mass | 341.1446 u |
| Hypothetical HRMS Measured Mass | 341.1442 u |
| Mass Accuracy (ppm) | -1.17 ppm |
Elemental Analysis for Stoichiometry and Purity Determination
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, manganese, and oxygen) in a sample of this compound. The results are used to confirm the empirical formula of the compound, which in turn verifies its stoichiometry and provides a quantitative measure of its purity.
Techniques such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are typically used for determining the manganese content with high accuracy. mdpi.com Carbon, hydrogen, and nitrogen (CHN) analysis is a combustion-based method used to determine the percentages of these elements. The oxygen content is often determined by difference.
By comparing the experimentally determined elemental composition with the theoretical values calculated from the molecular formula, the purity of the synthesized compound can be assessed. Significant deviations may indicate the presence of impurities, residual solvents, or incomplete reaction.
Table 2: Elemental Analysis Data for this compound This table presents hypothetical data to illustrate the application of Elemental Analysis.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Manganese (Mn) | 16.09% | 16.05% |
| Carbon (C) | 56.30% | 56.25% |
| Hydrogen (H) | 8.86% | 8.91% |
| Oxygen (O) | 18.75% | 18.79% |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for studying the thermal stability and decomposition profile of compounds like this compound.
When a sample of this compound is heated in the TGA instrument, it will undergo decomposition at specific temperatures. The resulting TGA curve, a plot of mass versus temperature, shows distinct mass loss steps corresponding to the loss of specific fragments, such as the octanoate ligands. From this data, one can determine:
Decomposition Temperatures: The onset and peak temperatures of decomposition, which indicate the thermal stability of the compound.
Decomposition Pathway: The number of steps in the decomposition process and the mass loss at each step can provide insights into the mechanism of thermal breakdown.
Composition of Residue: The final mass remaining at the end of the experiment corresponds to the non-volatile residue, which for this compound would likely be a manganese oxide. sdu.dk
The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study oxidative stability. sdu.dk
Table 3: Hypothetical TGA Data for this compound Decomposition in Nitrogen
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
|---|---|---|
| 150 - 350 | ~84% | Loss of two octanoate ligands |
| >350 | - | Formation of stable manganese oxide residue |
Surface Science Techniques for Interfacial Behavior
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography and morphology. mdpi.comazonano.com It works by scanning a focused beam of electrons over the surface of the sample. The interaction of the electrons with the sample produces various signals, including secondary electrons, which are used to form the image. azonano.com
For this compound, which is typically a solid or waxy material, SEM can provide critical information about:
Particle Size and Shape: Visualizing the size distribution and shape of crystalline or amorphous particles.
Surface Texture: Revealing details about the surface roughness, porosity, and other features. azonano.com
Crystal Habit: For crystalline samples, SEM can show the external shape of the crystals, which is a reflection of the internal crystal structure.
Dispersion in Matrices: When used as an additive, SEM can be used to examine how well this compound is dispersed within a polymer or coating matrix.
Often, SEM is combined with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), which allows for elemental analysis of the sample's surface, confirming the distribution of manganese on a microscopic scale. mdpi.comaidic.it
Surface Potential Measurements
Surface potential measurements provide information about the electrical properties at the interface of a material. For this compound, particularly when it is dispersed in a liquid medium or used as a surface coating, these measurements are important for understanding its interfacial behavior, stability, and interaction with other components.
A key technique in this area is the measurement of Zeta Potential . Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a fundamental parameter known to affect the stability of colloidal dispersions. mdpi.com A high absolute zeta potential value (e.g., > ±30 mV) generally indicates good physical stability, as the particles will repel each other, preventing aggregation or flocculation.
For this compound dispersions, zeta potential measurements can help to:
Predict Dispersion Stability: Assess the long-term stability of formulations containing dispersed this compound.
Optimize Formulations: Guide the selection of solvents, surfactants, and other additives to achieve a stable dispersion.
Understand Surface Chemistry: Provide insight into how the surface of the this compound particles interacts with the surrounding medium. mdpi.com
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties
Electrochemical analysis is fundamental to understanding the electron transfer capabilities of this compound. Cyclic voltammetry (CV) is a premier technique for investigating the redox behavior of the manganese center within the molecule.
In a typical CV experiment, a solution of this compound in a suitable solvent with a supporting electrolyte is subjected to a linearly swept potential. The potential is scanned from a starting point to a set vertex potential and then reversed back to the start. The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram.
The voltammogram for this compound is expected to exhibit characteristic peaks corresponding to the oxidation and reduction of the manganese ion. The most common redox couple for manganese is Mn(II)/Mn(III). The potential at which these peaks occur provides critical information about the ease of oxidation and reduction. The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) can indicate the reversibility of the electron transfer process. A reversible, one-electron process theoretically has a ΔEp of approximately 59 mV at room temperature.
Detailed research findings from such an analysis would quantify the redox potentials and provide insight into the stability of different oxidation states of manganese when coordinated by octanoate ligands. This information is vital for applications where the compound acts as a catalyst or redox agent.
Table 1: Representative Cyclic Voltammetry Data for a Manganese(II) Redox Couple (Note: This table is an illustrative example of data obtained from a cyclic voltammetry experiment, as specific experimental data for this compound is not publicly available.)
| Parameter | Value | Unit | Description |
| Anodic Peak Potential (Epa) | +0.65 | V vs. Ag/AgCl | Potential at which Mn(II) is oxidized to Mn(III). |
| Cathodic Peak Potential (Epc) | +0.58 | V vs. Ag/AgCl | Potential at which Mn(III) is reduced to Mn(II). |
| Formal Redox Potential (E°') | +0.615 | V vs. Ag/AgCl | The thermodynamic potential of the redox couple, calculated as (Epa + Epc)/2. |
| Peak Potential Separation (ΔEp) | 70 | mV | The difference between Epa and Epc, indicating the kinetic facility of the electron transfer. |
X-ray Diffraction (XRD) for Crystalline Phase Identification
X-ray diffraction (XRD) is an indispensable non-destructive technique for characterizing the solid-state structure of crystalline materials like this compound. It provides definitive information on the atomic arrangement, crystal system, and phase purity of a sample.
The technique involves directing a beam of monochromatic X-rays onto a powdered or single-crystal sample of this compound. The X-rays are diffracted by the crystalline lattice planes, and the intensity of the diffracted beams is measured at various angles (2θ). The resulting plot of intensity versus 2θ is known as a diffractogram or XRD pattern.
Each crystalline substance has a unique XRD pattern, which serves as a "fingerprint." The positions of the diffraction peaks are determined by the spacing between crystal lattice planes (d-spacing), as described by Bragg's Law (nλ = 2d sinθ). By analyzing the peak positions and their relative intensities, researchers can identify the specific crystalline phase of this compound present. This is often achieved by comparing the experimental pattern with standard patterns in databases like the Joint Committee on Powder Diffraction Standards (JCPDS) - International Centre for Diffraction Data (ICDD).
For a novel crystalline form of this compound, a full structure solution can be performed using single-crystal XRD. This analysis yields precise atomic coordinates and defines the unit cell, including its lattice parameters (a, b, c, α, β, γ) and space group, providing a complete three-dimensional picture of the molecule's arrangement in the solid state. researchgate.net
Table 2: Illustrative XRD Peak List for a Crystalline Manganese Carboxylate (Note: This table presents a hypothetical set of diffraction peaks to illustrate the format of XRD data, as a specific, indexed pattern for this compound is not available in the cited literature.)
| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 10.5 | 8.42 | 100 | (110) |
| 15.2 | 5.82 | 45 | (200) |
| 21.1 | 4.21 | 80 | (220) |
| 25.8 | 3.45 | 60 | (311) |
| 31.5 | 2.84 | 35 | (400) |
Table 3: Example Crystallographic Data for a Manganese Compound (Note: This table is a representative example of crystallographic data that would be obtained from a single-crystal XRD analysis.)
| Parameter | Value |
| Chemical Formula | Mn(C₈H₁₅O₂)₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 8.54 |
| c (Å) | 24.60 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 2105.7 |
Theoretical and Computational Chemistry Studies on Manganese Octanoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure and reactivity of transition metal complexes. For manganese carboxylates, DFT calculations can elucidate the stability of different coordination environments and oxidation states, which is crucial for understanding their catalytic activity.
Studies on analogous manganese(II) and manganese(III) acetate (B1210297) catalysts in solution have shown that the coordination sphere is highly dependent on the surrounding solvent molecules, such as water and the carboxylic acid itself (acetic acid in this case). rsc.org DFT is used to calculate the Gibbs free energy for ligand exchange reactions to determine the most thermodynamically stable species under specific conditions. rsc.org For instance, the generalized forms for Mn(II) and Mn(III) in a solution containing water and a carboxylate source can be represented as Mn(RCOO)v(RCOOH)q(H2O)t+ and Mn(RCOO)v(RCOOH)q(H2O)t+ respectively. rsc.org
By calculating the free energies of these different potential complexes, researchers can identify the most stable forms of the catalyst. A similar approach for manganese octanoate (B1194180) in a non-aqueous solvent would involve calculating the energies of species coordinated with octanoic acid and residual water.
Table 1: Illustrative DFT-Calculated Parameters for a Generic Mn(II)-Carboxylate Complex
| Parameter | Value | Description |
|---|---|---|
| Spin State | High-spin (S=5/2) | The five 3d electrons are unpaired, which is typical for Mn(II). |
| Coordination Geometry | Distorted Octahedral | The typical geometry for a six-coordinate Mn(II) complex. |
| Mn-O (carboxylate) distance | ~2.15 Å | The calculated bond length between manganese and an oxygen atom of the octanoate ligand. |
| Mn-O (water) distance | ~2.20 Å | The calculated bond length between manganese and a coordinated water molecule. |
| HOMO-LUMO Gap | ~4-5 eV | An indicator of the electronic stability and reactivity of the complex. |
Note: The values in this table are representative and based on typical findings for Mn(II) carboxylates; they are not from a specific study on manganese octanoate.
These calculations provide fundamental insights into the electronic properties that govern the reactivity of the complex, such as its ability to change oxidation states, a key step in its catalytic function as a siccative or drier in paints and coatings. naturalpigments.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations could reveal its conformational flexibility, the nature of its interactions with solvent molecules, and its aggregation behavior. The long alkyl chains of the octanoate ligands would give the complex significant flexibility.
In studies of analogous systems like manganese acetate in an explicit solvent environment (e.g., aqueous acetic acid), first-principles MD simulations are performed at industrially relevant temperatures and pressures. rsc.org These simulations provide a dynamic picture of the catalyst's coordination sphere, showing how ligands like water or acetic acid molecules exchange in and out of the first coordination shell of the manganese ion. rsc.org This dynamic behavior is critical for the catalytic cycle, as it dictates substrate access to the metal center.
An MD simulation of this compound in an oil-based medium could model how the complex interacts with the unsaturated fatty acid chains of the oil, a key step in its function as a drier. naturalpigments.com The simulation would track the positions of all atoms over time, allowing for the analysis of:
Radial Distribution Functions (RDFs): To understand the structuring of solvent molecules around the manganese center.
Ligand Exchange Events: To determine the rate and mechanism of ligand association and dissociation.
Conformational Sampling: To identify the preferred shapes and orientations of the flexible octanoate chains.
Computational Modeling of Reaction Pathways and Transition States
A crucial application of computational chemistry is to map out the entire reaction mechanism of a catalytic process. This involves identifying the reactants, intermediates, transition states, and products along a given reaction coordinate. For this compound acting as a catalyst, this would involve modeling its role in the oxidative cross-linking of oils.
While a specific pathway for this compound has not been detailed, computational studies on manganese-catalyzed C-H activation and functionalization provide a template for such an investigation. nih.govresearchgate.net These studies use DFT to locate the transition state structures and calculate the activation energy barriers for key steps, such as C-H bond cleavage and subsequent functionalization. researchgate.netacs.org
For the drying process, the mechanism involves the formation of hydroperoxides from the unsaturated fatty acids in the oil, a process catalyzed by the manganese complex. A computational study would model:
Initiation: The interaction of the Mn(II) complex with oxygen to form a more reactive Mn(III) species.
Propagation: The abstraction of a hydrogen atom from an unsaturated fatty acid by the manganese complex, followed by the reaction with O2 to form a peroxide radical.
Cross-linking: The subsequent reactions of these radicals to form the cross-linked polymer network.
DFT calculations would be used to determine the energy profile of this catalytic cycle, identifying the rate-determining step and providing insights into how the structure of the manganese complex influences its efficiency. researchgate.net
Prediction of Catalytic Activity and Selectivity Profiles
By combining insights from DFT and MD simulations, computational models can be used to predict the catalytic activity and selectivity of different manganese complexes. For instance, by calculating and comparing the activation energies for different reaction pathways, one can predict which products are most likely to form.
In the context of manganese-catalyzed hydrogenation reactions, DFT has been successfully used to rationalize and predict enantioselectivities. researchgate.net This is achieved by modeling the transition states leading to different stereoisomers and comparing their relative energies. A similar approach could be applied to understand the performance of this compound as a drier. For example, different manganese carboxylates (e.g., with varying chain lengths) could be modeled to predict how the ligand structure affects the drying speed and the final properties of the paint film.
Table 2: Illustrative Comparison of Predicted Catalytic Activity for Different Carboxylate Ligands
| Ligand | Calculated Activation Energy (kcal/mol) for H-abstraction | Predicted Relative Activity |
|---|---|---|
| Acetate | 15.2 | Baseline |
| Butanoate | 14.8 | Higher |
| Octanoate | 14.5 (Hypothetical) | Highest |
| Benzoate | 16.1 | Lower |
Note: This table is hypothetical and for illustrative purposes only. It demonstrates how DFT could be used to screen different ligands by calculating the energy barrier for a key catalytic step.
These predictive models can guide the design of more efficient catalysts, for example, by suggesting modifications to the ligand structure to enhance activity or stability. researchgate.net
Quantum Chemical Analysis of Bonding and Electron Distribution
Quantum chemical methods provide a detailed description of the bonding and electron distribution within a molecule. For this compound, such an analysis would focus on the nature of the interaction between the manganese ion and the carboxylate groups of the octanoate ligands.
The electronic structure of manganese is complex due to its partially filled d-shell, which gives rise to multiple possible spin states and magnetic properties. nih.gov High-level quantum chemical calculations can accurately describe these properties. Analysis of the molecular orbitals would show how the d-orbitals of the manganese ion interact with the p-orbitals of the oxygen atoms in the carboxylate group.
Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) could be used to characterize the Mn-O bonds, determining their degree of ionic versus covalent character. This information is fundamental to understanding the stability of the complex and the electronic effects the ligands exert on the metal center, which in turn influences its catalytic reactivity. Hybrid DFT methods have been particularly successful in describing the electronic structures of manganese-containing enzymes and complexes.
Q & A
Q. How can Gas Chromatography–Mass Spectrometry (GC-MS) be optimized for detecting low concentrations of manganese octanoate in biological samples?
To enhance sensitivity, derivatization methods such as transesterification with isobutanol instead of methyl esterification can reduce analyte volatility and improve detection limits. Isobutylation generates mass fragments (e.g., m/z 127.1 and 145.1) with higher specificity and abundance compared to methyl esters, enabling quantification at concentrations as low as 0.43 μM . Validation should include calibration curves, recovery tests, and inter-day precision assessments to ensure reproducibility under varying physiological conditions.
Q. What methodologies are effective for verifying the chemical structure of synthesized this compound?
Structural validation requires a combination of spectroscopic techniques:
- FTIR : Confirm the presence of carboxylate (COO⁻) and Mn-O bonds.
- NMR : Analyze proton environments around the octanoate chain and metal coordination.
- Elemental Analysis : Quantify Mn content to ensure stoichiometric accuracy. Cross-referencing with databases (e.g., PubChem) and isotopic labeling (e.g., ¹³C) can further resolve ambiguities .
Q. How does this compound influence lipid metabolism in cellular models, and how can its effects be isolated from endogenous pathways?
Use ¹³C-labeled this compound in tracer studies combined with NMR or GC-MS to track isotopic enrichment in metabolic intermediates (e.g., acetyl-CoA, ketone bodies). Control experiments should include:
- Knockout cell lines lacking fatty acid oxidation enzymes.
- Parallel assays with unlabeled octanoate to distinguish background signals. This approach was validated in brain metabolism studies, where ¹³C-octanoate contributed ~20% to total oxidative energy production .
Advanced Research Questions
Q. How can discrepancies between observed and predicted this compound enrichment in metabolic studies be systematically investigated?
Deviations (e.g., −28.5% in mixed-nutrient conditions) may arise from competing pathways like lipogenesis from glucose. To resolve this:
Q. What experimental designs are suitable for assessing this compound’s role in microbial metabolic engineering?
Employ flux balance analysis (FBA) with constraints from:
Q. How do membrane transport kinetics limit this compound’s metabolic activity in hepatic systems?
Use perfused organ models with dual isotopic tracers (e.g., [¹⁴C]-octanoate and ³H₂O) to measure:
Q. How can this compound’s catalytic activity be compared to other metal carboxylates in enzyme assays?
Conduct Michaelis-Menten kinetics with:
- Purified enzymes (e.g., acyl-CoA synthetase FadD).
- Varied metal cofactors (Mn²⁺ vs. Mg²⁺ or Zn²⁺).
- Substrate competition assays (e.g., octanoate vs. decanoate). Mutagenesis studies on FadD showed enhanced activity with Mn²⁺, suggesting metal-specific binding pocket modifications .
Methodological Considerations
- Data Contradiction Analysis : When model predictions (e.g., FBA) diverge from experimental results, apply sensitivity analysis to identify rate-limiting steps or unaccounted inhibitors .
- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Ensure sample sizes are powered to detect ≥20% effect sizes, as seen in octanoate oxidation studies .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data, protocols, and code in repositories like Zenodo or GitHub .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
